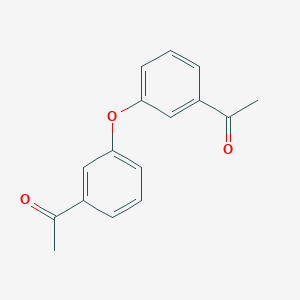

3,3'-Diacetyldiphenyl Ether

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H14O3 |

|---|---|

Molecular Weight |

254.28 g/mol |

IUPAC Name |

1-[3-(3-acetylphenoxy)phenyl]ethanone |

InChI |

InChI=1S/C16H14O3/c1-11(17)13-5-3-7-15(9-13)19-16-8-4-6-14(10-16)12(2)18/h3-10H,1-2H3 |

InChI Key |

NOPHAWSRXPXHKD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)OC2=CC=CC(=C2)C(=O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3,3 Diacetyldiphenyl Ether

Classical and Conventional Synthesis Routes to 3,3'-Diacetyldiphenyl Ether

Conventional methods for the synthesis of acetylated diphenyl ethers have been well-established, primarily relying on electrophilic aromatic substitution reactions.

The Friedel-Crafts acylation is a cornerstone reaction for the introduction of acyl groups onto aromatic rings. sigmaaldrich.com In the case of diphenyl ether, the ether group is an ortho-, para-directing activator. However, the synthesis of the 3,3'-diacetyl derivative requires overcoming this inherent directing effect.

The reaction typically involves treating diphenyl ether with an acetylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). researchgate.nettubitak.gov.tr The ether oxygen atom coordinates with the Lewis acid, which can influence the substitution pattern. While the primary products are generally the 2- and 4-acetylated derivatives, manipulation of reaction conditions can influence the formation of the meta-substituted product.

Under standard Friedel-Crafts conditions, the acylation of diphenyl ether predominantly yields the 4,4'-diacetyldiphenyl ether. google.com The formation of the 3,3'-isomer is generally not the major product due to the electronic and steric factors. The ether linkage activates the para-positions, making them more susceptible to electrophilic attack.

A study on the Al₂Cl₆-catalyzed Friedel-Crafts acylation of diphenyl ether using computational methods has shown that the reactivity is consistent with the directing effects of the ether group. researchgate.net The formation of the acylium ion is often the rate-determining step in these reactions. researchgate.net

Table 1: Typical Reaction Conditions for Friedel-Crafts Acylation of Diphenyl Ether

| Parameter | Condition | Reference |

| Substrate | Diphenyl Ether | google.com |

| Acylating Agent | Acetyl Chloride | tubitak.gov.trgoogle.com |

| Catalyst | Aluminum Chloride (AlCl₃) | tubitak.gov.trgoogle.com |

| Solvent | 1,2-Dichloroethane (B1671644) | google.comkpi.ua |

| Temperature | 50 °C | google.com |

This table represents general conditions for diacetylation, which primarily yields the 4,4'-isomer. Achieving significant yields of the 3,3'-isomer via this classical route is challenging and not widely reported.

To access less favored isomers like this compound, alternative strategies can be employed. These might involve starting with a pre-functionalized diphenyl ether where the 3 and 3' positions are activated or the other positions are blocked. For instance, using a diphenyl ether with directing groups at the 2, 2', 4, and 4' positions could force acylation at the 3 and 3' positions, followed by removal of the blocking groups.

Another approach involves the use of alternative acylating agents under non-classical conditions. researchgate.net However, specific examples leading to a high yield of this compound are not prevalent in the literature, underscoring the synthetic challenge. Intramolecular Friedel-Crafts reactions are also a powerful tool for creating cyclic ketones but are not directly applicable to the intermolecular diacetylation of diphenyl ether. masterorganicchemistry.com

Modern and Catalytic Synthetic Advancements for this compound

Recent advancements in organic synthesis have focused on the development of more efficient, selective, and sustainable catalytic methods.

Transition metal-catalyzed cross-coupling reactions offer a powerful alternative to classical methods for forming aryl-ketone linkages. While direct C-H activation and acylation of diphenyl ether to selectively produce the 3,3'-isomer is a complex research area, other transition-metal-catalyzed routes can be envisioned.

One potential strategy involves the coupling of a di-halogenated diphenyl ether with an organometallic reagent. For example, 3,3'-dibromodiphenyl ether could be coupled with an acetyl-source using a palladium or nickel catalyst. Nickel, being a more cost-effective alternative to palladium, has gained traction in cross-coupling reactions. bohrium.com Nickel-catalyzed cross-coupling of aryl iodides with aryl aldehydes has been shown to produce diaryl ketones. ccspublishing.org.cn

Another modern approach is the synthesis of diaryl ketones through the palladium-catalyzed direct arylation of 2-aryl-1,3-dithianes, which serve as acyl anion equivalents. nih.gov This "umpolung" strategy could potentially be adapted for the synthesis of this compound by starting with an appropriately substituted dithiane.

Table 2: Potential Modern Catalytic Routes to Diaryl Ketones

| Reaction Type | Catalyst System (Example) | Reactants | Relevance to this compound | Reference |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ / Base | 3,3'-Dibromodiphenyl ether + Acetylboronic acid derivative | Potential for C-C bond formation at the 3,3'-positions. | ccspublishing.org.cn |

| Nickel-Catalyzed Coupling | NiCl₂(dppp) | 3,3'-Diiododiphenyl ether + Acetylating agent | A more economical transition metal-catalyzed approach. | ccspublishing.org.cn |

| Umpolung Dithiane Arylation | Pd(NiXantphos) / Base | 3-Bromo-3'-dithianyl-diphenyl ether + Aryl bromide | Reversed polarity approach to construct the ketone. | nih.gov |

This table outlines plausible, though not explicitly reported, modern synthetic routes toward this compound based on established methods for diaryl ketone synthesis.

The principles of green chemistry aim to reduce waste and the use of hazardous substances in chemical processes. humanjournals.com In the context of Friedel-Crafts acylation, this often involves replacing stoichiometric Lewis acid catalysts with more environmentally benign alternatives.

The use of solid acid catalysts, such as zeolites, clays, and sulfated zirconia, can facilitate easier separation and recycling of the catalyst, reducing waste. acs.orgroutledge.com Bismuth(III) triflate has also been reported as an active catalyst for acylation reactions, and its activity can be enhanced in ionic liquids, which can also serve as recyclable reaction media. nih.gov

Enzymatic reactions, for example using lipases, represent a green approach for acylation under mild conditions, though their application is more common in the acylation of alcohols and amines rather than direct aromatic C-H acylation. nih.gov Another sustainable strategy is the development of catalytic processes that utilize less hazardous acylating agents than acyl halides. oup.com

For the synthesis of this compound, applying these green principles would involve exploring solid acid catalysts or recyclable catalytic systems that can favor the formation of the meta-substituted isomer, although this remains a significant research challenge.

Optimization of Reaction Conditions for Enhanced this compound Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of a desired product, especially when trying to form a less-favored isomer like this compound.

In Friedel-Crafts acylation, several factors can be tuned:

Catalyst Quantity: The amount of Lewis acid can influence the reaction rate and selectivity. In the polymerization of poly(ether ketone) from diphenyl ether, the catalyst quantity was a key factor examined. kpi.ua

Temperature: Reaction temperature can affect the isomer distribution. Higher temperatures might lead to thermodynamic product distribution, which could potentially favor the meta-isomer in some cases, but can also lead to side reactions. kpi.ua

Monomer Ratio: The stoichiometry of the reactants (diphenyl ether to acetylating agent) is critical. A precise ratio is needed to favor di-substitution over mono-substitution or polymerization. kpi.ua

Systematic studies are required to find the optimal window for these parameters to enhance the yield of this compound. This would likely involve a design of experiments (DoE) approach to screen various conditions and their interactions. The development of efficient Friedel-Crafts benzylation methodologies has benefited from such optimization studies. researchgate.net

The direct diacetylation of diphenyl ether via the Friedel-Crafts reaction is not a viable route for the synthesis of the 3,3'- isomer. The phenoxy group is an ortho-para directing group, meaning that electrophilic substitution occurs primarily at the 2, 2', 4, and 4' positions. The formation of the 3,3'- isomer is electronically and sterically disfavored. Therefore, accessing this specific isomer necessitates more sophisticated, multi-step synthetic pathways. These routes typically involve the construction of the diphenyl ether core with pre-existing functionalities at the 3 and 3' positions, which can then be converted into acetyl groups.

Multi-Step Synthesis from Pre-functionalized Precursors

A more controlled and effective approach involves starting with precursors where the 3,3'-substitution pattern is already established. This circumvents the regioselectivity issue of direct acylation on the unsubstituted diphenyl ether.

From 3,3'-Dinitrodiphenyl Ether: A common strategy involves the use of nitro groups as precursors to other functionalities.

Nitration: Diphenyl ether can be nitrated to produce a mixture of dinitrodiphenyl (B12803432) ethers. While this reaction also produces other isomers, 3,3'-dinitrodiphenyl ether can be synthesized and isolated.

Reduction: The dinitro compound is reduced to 3,3'-diaminodiphenyl ether. Standard reduction conditions, such as catalytic hydrogenation (H₂/Pd-C) or metal-acid systems (Sn/HCl), are effective.

Diazotization and Sandmeyer-type Reaction: The resulting diamine can undergo a double diazotization followed by a reaction to introduce the acetyl groups. A potential, though challenging, route would be a palladium-catalyzed carbonylation of the bis-diazonium salt in the presence of a methylating agent or conversion to 3,3'-dihalodiphenyl ether followed by a coupling reaction. A more classical approach would be conversion to the di-iodide, followed by a Heck reaction or another palladium-catalyzed coupling with an acetyl equivalent.

Ullmann Condensation Route: The Ullmann condensation, a classic method for forming diaryl ethers, can be adapted to build the 3,3'-disubstituted core directly.

This involves the copper-catalyzed reaction between a 3-halophenol derivative and a 3-haloacetophenone or a related precursor. For instance, the reaction of 3-iodophenol (B1680319) with 1-(3-bromophenyl)ethan-1-one in the presence of a copper catalyst and a base would directly yield 3-acetyl-3'-hydroxydiphenyl ether.

The remaining hydroxyl group on the resulting intermediate can then be converted to an acetyl group through a series of steps, such as conversion to a triflate followed by a palladium-catalyzed carbonylative Stille or Suzuki coupling.

From 3-Hydroxyacetophenone: Another plausible route starts with readily available 3-hydroxyacetophenone.

One equivalent of 3-hydroxyacetophenone can be converted to its phenoxide.

This phenoxide can then react with a suitably activated benzene (B151609) derivative, such as 1-bromo-3-nitrobenzene, via nucleophilic aromatic substitution to form 3-acetyl-3'-nitrodiphenyl ether.

The nitro group can then be transformed into an acetyl group using the multi-step sequence described previously (reduction, diazotization, and subsequent functionalization).

These multi-step approaches, while more complex than a direct acylation, offer the necessary control to achieve the desired 3,3'-regiochemistry.

| Synthetic Strategy | Key Precursors | Core Reaction Type | Advantages | Challenges |

| Via Dinitro Intermediate | 3,3'-Dinitrodiphenyl Ether | Diazotization / Coupling | Starts from relatively simple nitration | Multiple steps; potential for low overall yield; handling of diazonium salts. |

| Ullmann Condensation | 3-Halophenol, 3-Haloacetophenone | Copper-catalyzed Ether Synthesis | Direct formation of the C-O-C bond with desired substitution | Harsh reaction conditions; catalyst removal; potential for side reactions. |

| From 3-Hydroxyacetophenone | 3-Hydroxyacetophenone, 1-Bromo-3-nitrobenzene | Nucleophilic Aromatic Substitution | Utilizes readily available starting materials | Multi-step conversion of the second ring; potential for low yields in the final steps. |

Scale-Up Considerations and Industrial Synthesis Methodologies for this compound

The industrial synthesis of a specific, less common isomer like this compound is governed by factors of cost, efficiency, safety, and purity, especially if it is intended as a monomer for high-performance polymers where monomer purity is paramount. The choice of synthetic route for large-scale production involves a trade-off between the number of steps, raw material costs, and the complexity of purification.

Challenges in Industrial Production

Isomer Purity and Separation: If a route that generates isomeric mixtures is considered (e.g., direct acylation with specialized catalysts), the primary challenge is the separation of the desired 3,3'-isomer from the more abundant 4,4'-, 2,4'-, and 2,2'-isomers. The similar physical properties (boiling point, solubility) of these isomers make separation by standard industrial methods like distillation or crystallization extremely difficult and costly. Therefore, highly regioselective synthetic routes are strongly preferred for industrial applications.

Catalyst and Reagent Management: Traditional Friedel-Crafts acylations often use stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃), which generates large volumes of corrosive and environmentally hazardous waste during aqueous workup. cardiff.ac.ukroutledge.com Modern industrial processes aim to replace these with heterogeneous, recyclable catalysts such as zeolites or supported acids. cardiff.ac.ukchemijournal.comresearchgate.net While these "green" catalysts can improve the environmental profile and reduce costs, they may have lower activity and require higher temperatures and pressures. chemijournal.com For multi-step routes like the Ullmann condensation, the cost and effective recycling of the copper catalyst are significant considerations.

Process Optimization and Control: Each step in a multi-step synthesis must be optimized for yield, reaction time, and energy consumption. On a large scale, heat management for exothermic reactions (like nitration or Friedel-Crafts acylation) and material transfer between reaction vessels become critical engineering challenges. The use of hazardous reagents, such as in diazotization, requires specialized equipment and stringent safety protocols.

Solvent Use and Recycling: The choice of solvent is crucial. For Friedel-Crafts reactions, solvents like 1,2-dichloroethane or nitrobenzene (B124822) are common but pose environmental and health risks. kpi.ua Industrial processes increasingly favor solvent-free conditions or the use of less hazardous, recyclable solvents. chemijournal.com In polymer applications, residual solvent in the final monomer can be detrimental to polymerization.

Potential Industrial Synthesis Methodologies

Given the challenges, an industrial route would likely favor a highly regioselective multi-step synthesis over a direct acylation. A process starting from precursors like 3,3'-diaminodiphenyl ether or building the molecule via an Ullmann-type condensation would be more likely candidates for scaling up, despite their complexity. The economic viability would depend heavily on the value of the final product (e.g., a high-performance polymer) and the efficiency of each step in the synthetic sequence.

| Consideration | Challenge | Potential Industrial Solution |

| Regioselectivity | Direct acylation yields undesired isomers, leading to difficult and costly purification. | Employing multi-step synthetic routes starting with pre-functionalized 3,3'-disubstituted precursors to ensure high isomer purity. |

| Catalysis | Stoichiometric Lewis acids (e.g., AlCl₃) are costly and generate significant waste. | Development and use of heterogeneous, recyclable solid acid catalysts (e.g., zeolites, sulfated zirconia) to minimize waste and allow for continuous processes. routledge.comresearchgate.net |

| Process Safety | Use of hazardous intermediates like diazonium salts or corrosive reagents. | Implementation of closed-system reactors, continuous flow chemistry to minimize quantities of hazardous materials at any given time, and robust automated control systems. |

| Economic Feasibility | Multi-step syntheses often have lower overall yields and higher processing costs. | Process intensification, optimization of each step for maximum yield and throughput, and efficient recycling of catalysts and solvents. |

| Product Purity | Trace impurities can negatively impact subsequent applications, particularly polymerization. | Rigorous purification of the final product and all intermediates, often involving multiple crystallization or chromatographic steps, which must be scalable. |

Mechanistic Investigations of 3,3 Diacetyldiphenyl Ether Chemical Reactivity

Reactivity at the Acetyl Carbonyl Centers of 3,3'-Diacetyldiphenyl Ether

The acetyl groups are primary sites for a variety of chemical transformations, including nucleophilic additions and condensation reactions. These reactions are fundamental to the synthesis of more complex molecules derived from this compound.

Nucleophilic Addition Reactions to the Acetyl Groups of this compound

The carbonyl carbon of an acetyl group is electrophilic and susceptible to attack by nucleophiles. libretexts.org This fundamental reaction proceeds via the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol. libretexts.org The reactivity of aldehydes and ketones in nucleophilic additions is influenced by the electronic and steric environment of the carbonyl group. youtube.com

In the context of this compound, the two acetyl groups can undergo nucleophilic addition. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org Subsequent workup, typically with a protic solvent, yields the corresponding tertiary alcohol.

A common example of a nucleophilic addition is the Grignard reaction. While specific studies on this compound are not prevalent in the provided search results, the general reactivity of ketones with Grignard reagents is well-established. youtube.com For instance, reaction with a Grignard reagent like methylmagnesium bromide would be expected to add a methyl group to each acetyl carbonyl, forming a di-tertiary alcohol after acidic workup.

The general mechanism for nucleophilic addition is as follows:

Nucleophilic attack: The nucleophile adds to the electrophilic carbonyl carbon, breaking the π-bond and pushing electrons onto the oxygen atom. masterorganicchemistry.com

Protonation: The resulting alkoxide ion is protonated by a weak acid to form the final alcohol product. libretexts.org

Table 1: Examples of Nucleophilic Addition Reactions on Ketones

| Nucleophile | Reagent Example | Product Type |

| Hydride ion | Sodium borohydride (B1222165) (NaBH₄) | Secondary alcohol |

| Organometallic | Grignard reagent (R-MgX) | Tertiary alcohol |

| Cyanide ion | Hydrogen cyanide (HCN) | Cyanohydrin |

This table illustrates general nucleophilic additions applicable to ketone functionalities like those in this compound.

Condensation Reactions Involving the Acetyl Moieties of this compound

Condensation reactions involve the joining of two molecules with the elimination of a small molecule, such as water or an alcohol. unizin.org The acetyl groups of this compound can participate in various condensation reactions, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

One notable example is the aldol (B89426) condensation, though it typically involves enolizable aldehydes or ketones. A related reaction is the Claisen-Schmidt condensation, where an enolizable ketone reacts with a non-enolizable aldehyde in the presence of a base.

Another significant class of condensation reactions is the formation of imines and related compounds. The reaction of the acetyl groups with primary amines would yield di-imines. This reaction is often catalyzed by acid and proceeds through a carbinolamine intermediate.

Furthermore, condensation reactions with activated methylene (B1212753) compounds, such as malonic esters in the Michael addition, can occur if the acetyl groups are part of an α,β-unsaturated system. masterorganicchemistry.com While this compound itself is not an α,β-unsaturated ketone, derivatives could be synthesized to undergo such reactions.

Biaryl ethers have been shown to undergo condensation with various carbonyl compounds, including isatins and acenaphthenequinone, in the presence of a strong acid like triflic acid to form spirocyclic compounds. nsf.gov

Aromatic Ring Functionalization of this compound

The diphenyl ether core of the molecule provides sites for aromatic functionalization, allowing for the introduction of new substituents onto the benzene (B151609) rings.

Electrophilic Aromatic Substitution Reactions on the Diphenyl Ether Core of this compound

Electrophilic aromatic substitution (SEAr) is a key reaction for modifying aromatic rings. wikipedia.org The outcome of such reactions on this compound is governed by the directing effects of the existing substituents: the ether oxygen and the two acetyl groups.

The ether oxygen is an activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. lkouniv.ac.in Conversely, the acetyl group is a deactivating group and a meta-director because of its electron-withdrawing nature. lkouniv.ac.in

When both activating and deactivating groups are present, the activating group generally controls the position of substitution. In the case of this compound, the positions ortho and para to the ether linkage are activated, while the positions meta to the acetyl groups are the least deactivated. The substitution pattern will be a result of the interplay between these effects. For instance, nitration or halogenation would likely occur at positions ortho or para to the ether linkage, but the acetyl groups would deactivate the rings towards the reaction.

A related compound, 4,4'-diacetyldiphenyl ether, is synthesized via a Friedel-Crafts acylation of diphenyl ether. google.com This indicates that the diphenyl ether nucleus is amenable to electrophilic substitution.

Directed Ortho Metalation (DoM) Strategies with this compound

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. organic-chemistry.org It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. organic-chemistry.orgbaranlab.org The resulting aryl-lithium species can then react with various electrophiles. organic-chemistry.org

The ether oxygen and the carbonyl of the acetyl group in this compound could potentially act as DMGs. However, the acetyl group itself is susceptible to nucleophilic attack by the organolithium reagent. To circumvent this, the acetyl groups could be protected or converted into a more robust DMG. For example, conversion to a ketal would protect the carbonyl and the ketal oxygens could still direct metalation.

Alternatively, the ether oxygen can act as a directing group, although it is considered a weaker DMG compared to groups like amides or carbamates. baranlab.orgharvard.edu The lithiation would be expected to occur at the positions ortho to the ether linkage. The presence of two such positions on each ring could lead to a mixture of products.

Ether Linkage Stability and Transformations in this compound Derivatives

Cleavage of diaryl ethers typically requires harsh conditions, such as treatment with strong acids like hydrobromic acid or Lewis acids like boron tribromide. wikipedia.org Mechanistic studies on the hydrogenolysis of diaryl ethers catalyzed by nickel complexes have shown that C-O bond cleavage is a key step. x-mol.com

In some cases, the ether linkage can participate in intramolecular reactions. For example, the presence of ortho-substituents can influence the conformation and reactivity of the diphenyl ether unit. While specific transformations involving the ether linkage of this compound derivatives are not detailed in the provided search results, the general principles of ether chemistry suggest that cleavage or rearrangement would require specific and often forcing reaction conditions. The stability of ether linkages in phospholipids (B1166683) has been shown to be higher than that of ester linkages. nih.gov

Reaction Kinetics and Thermodynamic Analyses of this compound Transformations

The study of reaction kinetics provides insight into the rate at which a chemical transformation occurs and the factors influencing this rate, such as concentration, temperature, and catalysts. Thermodynamic analysis, conversely, determines the extent to which a reaction will proceed and the relative stability of reactants and products under a given set of conditions. For this compound, these analyses are crucial for optimizing reaction conditions for various synthetic applications, such as polymerization.

Research into the kinetics of transformations involving aromatic ketones and diphenyl ethers often focuses on polymerization reactions, such as polycondensation, and electrophilic substitution reactions like Friedel-Crafts acylation.

Polycondensation Reactions:

This compound can serve as a monomer in the synthesis of polyketones. These reactions typically proceed via mechanisms such as nucleophilic aromatic substitution or electrophilic aromatic substitution, depending on the co-monomer. For instance, in a polycondensation reaction with a diol, the acetyl groups would be the reactive sites.

The kinetics of such polycondensation reactions are often complex. They can follow different rate laws depending on the specific mechanism and reaction conditions. For example, a study on the polycondensation of other aryl halides has shown that the reaction can follow a second-order or even a third-order rate law, indicating the involvement of multiple species in the rate-determining step. researchgate.net The rate of polymerization is influenced by factors such as monomer concentration, temperature, and the choice of catalyst or base.

A hypothetical kinetic study of the polycondensation of this compound with a diol could yield data similar to that presented in Table 1. This table illustrates how the rate constant (k) typically increases with temperature, following the Arrhenius equation.

Table 1: Hypothetical Kinetic Data for the Polycondensation of this compound

| Temperature (°C) | Initial Rate (mol L⁻¹ s⁻¹) | Rate Constant, k (L mol⁻¹ s⁻¹) |

| 160 | 1.5 x 10⁻⁵ | 0.015 |

| 180 | 4.5 x 10⁻⁵ | 0.045 |

| 200 | 1.2 x 10⁻⁴ | 0.120 |

| 220 | 3.0 x 10⁻⁴ | 0.300 |

This is an interactive data table. You can sort the columns by clicking on the headers.

From such data, the activation energy (Ea) for the reaction can be determined using the Arrhenius plot. For analogous polycondensation reactions, activation energies are typically in the range of 50-100 kJ/mol, reflecting the energy barrier that must be overcome for the reaction to proceed.

Thermodynamic Considerations:

The thermodynamics of these transformations are governed by the changes in enthalpy (ΔH) and entropy (ΔS). Polymerization reactions are typically exothermic (negative ΔH), as the formation of new, stable bonds releases energy. However, the change in entropy is usually negative because the ordering of monomer units into a polymer chain represents a decrease in randomness.

The Gibbs free energy change (ΔG = ΔH - TΔS) determines the spontaneity of the reaction. For a polymerization to be favorable, ΔG must be negative. Given the negative ΔS, this often requires the reaction to be carried out at a temperature where the enthalpic contribution outweighs the entropic penalty.

Table 2 presents hypothetical thermodynamic data for the polymerization of this compound.

Table 2: Hypothetical Thermodynamic Parameters for the Polymerization of this compound at 298 K

| Thermodynamic Parameter | Value |

| Enthalpy of Polymerization (ΔH) | -85 kJ/mol |

| Entropy of Polymerization (ΔS) | -120 J/(mol·K) |

| Gibbs Free Energy (ΔG) | -49.24 kJ/mol |

This is an interactive data table. You can sort the columns by clicking on the headers.

These hypothetical values suggest that the polymerization is enthalpically driven and spontaneous under standard conditions.

Friedel-Crafts and Other Acylation Reactions:

The acetyl groups of this compound can also undergo further reactions. For instance, the reactivity of diphenyl ether in Friedel-Crafts acylation has been studied computationally. researchgate.net These studies indicate that the ether group is ortho-, para-directing, influencing the position of further substitution on the aromatic rings. The rate-determining step in such reactions is often the formation of the acylium ion. researchgate.net While this applies to the synthesis of the molecule, similar principles would govern any subsequent acylation reactions.

Synthesis and Functionalization of 3,3 Diacetyldiphenyl Ether Derivatives

Derivatives Resulting from Acetyl Group Transformations

The acetyl groups are primary sites for chemical modification, offering pathways to reduced, oxidized, and condensed products.

Reduction Products of 3,3'-Diacetyldiphenyl Ether (e.g., Alcohols, Alkanes)

The carbonyls of the acetyl groups in this compound can be selectively reduced to either secondary alcohols or completely deoxygenated to form alkanes.

Reduction to Alcohols: The reduction of the ketone functionalities to secondary alcohols is commonly achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and effective reagent for this transformation, typically carried out in alcoholic solvents like methanol (B129727) or ethanol. youtube.comlibretexts.orgyoutube.com This reaction converts the two acetyl groups into 1-hydroxyethyl groups, yielding 1,1'-(oxybis(3,1-phenylene))bis(ethan-1-ol). The reaction is generally high-yielding and proceeds under mild conditions. rsc.org Lithium aluminum hydride (LiAlH₄) can also be used, but it is a much stronger reducing agent and requires anhydrous conditions. libretexts.org

Reduction to Alkanes: Complete reduction of the acetyl groups to ethyl groups, forming 3,3'-diethyldiphenyl ether, requires more forceful conditions. The Wolff-Kishner reduction is a classic method for this conversion. wikipedia.orgorganic-chemistry.org This reaction involves two main steps: first, the formation of a hydrazone by reacting the ketone with hydrazine (B178648) (N₂H₄), followed by heating with a strong base, such as potassium hydroxide (B78521) (KOH), in a high-boiling solvent like ethylene (B1197577) glycol. byjus.comlibretexts.org The driving force is the evolution of nitrogen gas, which leads to the formation of the corresponding alkane. wikipedia.org An alternative under acidic conditions is the Clemmensen reduction, which uses amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid, though this method is less suitable for substrates with acid-sensitive groups.

| Reaction Type | Typical Reagents and Conditions | Product |

|---|---|---|

| Reduction to Diol | Sodium Borohydride (NaBH₄), Methanol (CH₃OH), Room Temperature | 1,1'-(Oxybis(3,1-phenylene))bis(ethan-1-ol) |

| Reduction to Dialkane (Wolff-Kishner) | 1. Hydrazine (N₂H₄) 2. Potassium Hydroxide (KOH), Ethylene Glycol, Heat | 3,3'-Diethyldiphenyl ether |

Oxidation Products and Carboxylic Acid Derivatives of this compound

The methyl groups of the acetyl functionalities can be oxidized to carboxylic acids via the haloform reaction. organic-chemistry.orgbyjus.com This reaction is specific to methyl ketones and proceeds by treating the substrate with a halogen (such as bromine or iodine) in the presence of a strong base like sodium hydroxide. organic-chemistry.orggoogle.com The reaction involves the exhaustive halogenation of the methyl group, followed by nucleophilic acyl substitution by hydroxide, which cleaves the resulting trihalomethyl anion (a good leaving group) to form a carboxylate salt. google.com Subsequent acidification yields the dicarboxylic acid, 3,3'-oxybis(benzoic acid). This method provides a direct route from the diacetyl compound to the corresponding dicarboxylic acid derivative. nih.gov

| Reaction Type | Typical Reagents and Conditions | Product |

|---|---|---|

| Haloform Reaction | 1. Bromine (Br₂) / Sodium Hydroxide (NaOH) 2. Acid Workup (e.g., HCl) | 3,3'-Oxybis(benzoic acid) |

Formation of Imines, Oximes, and Hydrazones from this compound

The carbonyl groups of this compound readily undergo condensation reactions with primary amines and their derivatives to form a variety of C=N double-bonded products.

Imines (Schiff Bases): Reaction with primary amines (R-NH₂) under mildly acidic conditions results in the formation of di-imines. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

Oximes: Condensation with hydroxylamine (B1172632) (NH₂OH) yields the corresponding dioxime, 1,1'-(oxybis(3,1-phenylene))bis(ethanone) dioxime. Oximes are versatile intermediates in organic synthesis.

Hydrazones: Reaction with hydrazine (N₂H₄) or its derivatives (e.g., phenylhydrazine) produces dihydrazones. nih.gov These reactions are typically catalyzed by a small amount of acid and involve the formation of a hydrazone from the aldehyde or ketone. byjus.com The synthesis of hydrazones can be achieved through various methods, including solution-based synthesis, mechanosynthesis, and solid-state melt reactions. researchgate.net

| Product Type | Typical Reagents and Conditions | Product Functional Group |

|---|---|---|

| Di-imine | Primary Amine (R-NH₂), Acid Catalyst | C=N-R |

| Dioxime | Hydroxylamine Hydrochloride (NH₂OH·HCl), Base (e.g., Pyridine) | C=N-OH |

| Dihydrazone | Hydrazine (N₂H₄), Acid Catalyst | C=N-NH₂ |

Functionalized Aromatic Ring Derivatives of this compound

The aromatic rings of the diphenyl ether core are susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The regiochemical outcome is dictated by the directing effects of the existing substituents: the ether oxygen is an activating, ortho-, para-director, while the acetyl groups are deactivating, meta-directors. The interplay of these effects determines the position of substitution.

Halogenated this compound Derivatives

Halogenation, such as bromination or chlorination, introduces halogen atoms onto the aromatic rings. This reaction typically requires a Lewis acid catalyst like iron(III) bromide (FeBr₃) for bromination or iron(III) chloride (FeCl₃) for chlorination. bartleby.com The activating ether group directs incoming electrophiles to the ortho and para positions relative to the oxygen bridge (positions 2, 4, 6, 2', 4', 6'). The deactivating acetyl groups direct to the meta positions relative to themselves (positions 2, 4, 6, 2', 4', 6'). In this case, both groups direct to the same positions, leading to substitution at positions ortho and para to the ether linkage. The positions ortho to the ether and meta to the acetyl group (4, 6, 4', 6') are the most likely sites of substitution.

Nitration and Sulfonation Products of this compound

Nitration: Nitration is achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). quora.com This mixture generates the highly electrophilic nitronium ion (NO₂⁺). As with halogenation, the directing effects of the ether and acetyl groups will determine the position of the incoming nitro groups. Substitution is expected to occur at the positions activated by the ether group and not strongly deactivated by the acetyl group, primarily at the 4, 6, 4', and 6' positions. Patents describing the nitration of other diphenyl ether derivatives often utilize a mixture of nitric and sulfuric acids, sometimes in the presence of an organic solvent and acetic anhydride (B1165640). google.com

Sulfonation: Sulfonation involves reacting the aromatic compound with fuming sulfuric acid (H₂SO₄ containing dissolved SO₃) or concentrated sulfuric acid. chemithon.com This introduces sulfonic acid (-SO₃H) groups onto the aromatic rings. This reaction is reversible and the position of sulfonation can be influenced by reaction temperature. The directing effects are the same as in nitration and halogenation, leading to substitution ortho and para to the ether bridge. The sulfonation of various alkyl diphenyl ethers is a known industrial process, highlighting the reactivity of the diphenyl ether core towards this transformation. nih.gov

| Reaction Type | Typical Reagents and Conditions | Expected Major Substitution Positions |

|---|---|---|

| Bromination | Bromine (Br₂), Iron(III) Bromide (FeBr₃) | 4, 6, 4', 6' |

| Nitration | Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) | 4, 6, 4', 6' |

| Sulfonation | Fuming Sulfuric Acid (H₂SO₄/SO₃) | 4, 6, 4', 6' |

Multi-Component Reactions Involving this compound as a Synthetic Building Block

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single, one-pot operation to form a complex product that incorporates substantial portions of all starting materials. researchgate.net This approach offers significant advantages, including reduced synthesis time, lower costs, and decreased waste generation compared to traditional multi-step syntheses. researchgate.net The bifunctional nature of this compound, with its two reactive acetyl groups, makes it a prime candidate for use as a core building block in MCRs to generate large, symmetrical, and structurally diverse heterocyclic systems.

While specific literature detailing the use of this compound in MCRs is not extensively documented, its reactivity can be inferred from known reactions of aromatic ketones and analogous diphenyl ether derivatives. The acetyl groups can participate in a variety of condensation reactions, making the molecule a versatile precursor for constructing complex molecular architectures. For instance, analogous dialdehydes like 4,4'-oxydibenzaldehyde have been successfully used in three-component Michael addition reactions and other cyclocondensation processes to create novel hybrid molecules. nih.gov

The primary reaction pathways for this compound in MCRs would likely involve initial condensation of its ketone functionalities. For example, in reactions with active methylene (B1212753) compounds such as malononitrile (B47326), a Knoevenagel condensation can occur. nih.gov The resulting intermediate can then undergo further reactions, like a Michael addition, with another component in the reaction mixture. nih.gov This sequential reaction cascade, characteristic of MCRs, allows for the rapid assembly of fused polyheterocyclic compounds. mdpi.com

Several established MCRs could potentially be adapted to use this compound to synthesize bis-heterocyclic structures, where two heterocyclic rings are tethered by the flexible diphenyl ether linker. Examples of such potential transformations include the synthesis of bis-pyridines or bis-pyrans. In a modified Hantzsch-type reaction, this compound could react with an aldehyde and an ammonia (B1221849) source to potentially form bis-dihydropyridine derivatives. Similarly, reaction with malononitrile and a base or catalyst could lead to the formation of bis-pyran annulated systems.

The table below outlines potential multi-component reactions where this compound could serve as the central diketone component.

| Reaction Type | Reactant 1 | Reactant 2 | Reactant 3 | Potential Product Scaffold |

| Gewald-type | This compound | Cyanocetamide | Elemental Sulfur | Bis-(aminothiophene) derivative |

| Hantzsch-type | This compound | Aromatic Aldehyde | Ammonium Acetate | Bis-(dihydropyridine) derivative |

| Fused Pyran Synthesis | This compound | Malononitrile | Base (e.g., Piperidine) | Bis-(dihydropyrano[2,3-c]pyrazole) derivative (with hydrazine) |

| Fused Pyrimidine Synthesis | This compound | Aryl Aldehyde | Urea (B33335)/Thiourea | Bis-(dihydropyrimidine) derivative |

Design Principles for Novel this compound Derivatives with Targeted Reactivity

The design of novel derivatives of this compound is guided by principles aimed at tuning its chemical reactivity, physical properties, and biological activity for specific applications, ranging from medicinal chemistry to materials science. researchgate.netrsc.org The core diphenyl ether structure provides a stable, flexible, and lipophilic scaffold that is prevalent in many biologically active compounds. researchgate.net The two acetyl groups serve as versatile chemical handles for a wide range of functionalization reactions, allowing for precise control over the final molecular architecture and properties.

A primary design principle involves the functional group transformation of the acetyl moieties. These ketone groups are readily converted into a vast array of other functional groups or heterocyclic rings. For example, they can be reduced to alcohols, oxidized to carboxylic acids (via haloform reaction), or serve as electrophilic sites for the addition of nucleophiles. nih.gov More complex modifications include using the acetyl groups as starting points for building heterocycles like pyrazoles (via reaction with hydrazine derivatives), isoxazoles (with hydroxylamine), or pyrimidines (with urea or guanidine (B92328) derivatives). This strategy allows for the introduction of diverse pharmacophores or functional units onto the diphenyl ether backbone.

Substructure splicing and bioisosterism are key strategies, particularly in drug design. researchgate.net This involves replacing parts of the molecule with other fragments to enhance a desired property. For instance, the phenyl rings can be substituted with various electron-donating or electron-withdrawing groups to modulate the electronic properties and reactivity of the acetyl groups. nih.gov Fluorine atoms are often introduced as bioisosteres for hydrogen to enhance metabolic stability and binding affinity. nih.gov The central ether linkage itself can be considered for modification, although this is less common than derivatizing the peripheral groups.

Another important principle is the use of the diphenyl ether as a flexible linker or scaffold . The non-planar, bent structure of the diphenyl ether unit allows the two acetyl-bearing phenyl rings to adopt various spatial orientations. This flexibility can be crucial for optimizing binding to biological targets like enzymes or receptors. dovepress.com By synthesizing derivatives where complex side chains are built upon the acetyl groups, the diphenyl ether core acts as a template to position these functional groups in three-dimensional space.

In materials science, design principles focus on tuning the electronic and photophysical properties . For applications like organic light-emitting diodes (OLEDs), derivatives are designed to have specific highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. mdpi.com This is achieved by attaching electron-donating (e.g., carbazole) and electron-accepting groups to the diphenyl ether scaffold, creating a molecule with charge-transfer characteristics. The acetyl groups can be used as anchor points to attach such donor or acceptor moieties. mdpi.com

The following table summarizes key design principles for creating novel this compound derivatives.

| Design Principle | Strategy | Targeted Reactivity/Property Outcome |

| Functional Group Transformation | Conversion of acetyl groups into other functionalities (e.g., amines, alcohols, heterocycles). | Introduction of new reactive sites, pharmacophores, or chelating units. |

| Substituent Effect Modulation | Introduction of electron-donating or -withdrawing groups on the aromatic rings. | Tuning of the electrophilicity of the carbonyl carbon and acidity of α-protons. |

| Scaffold Elaboration | Building complex side-chains or macrocycles starting from the acetyl groups. | Creation of molecules with specific 3D shapes for enhanced binding affinity or host-guest chemistry. |

| Bioisosteric Replacement | Substitution of atoms or groups with others having similar physical or chemical properties (e.g., H with F). | Improvement of pharmacokinetic profiles (ADME properties) and metabolic stability. nih.gov |

| Electronic Property Tuning | Attachment of electron donor and acceptor groups to create a push-pull system. | Development of materials with specific optical or electronic properties (e.g., for TADF emitters). mdpi.com |

Through the systematic application of these principles, often aided by computational modeling and simulation, derivatives of this compound can be rationally designed to achieve targeted reactivity and function. researchgate.net

3,3 Diacetyldiphenyl Ether As a Monomer and Precursor in Polymer Chemistry

Polycondensation Reactions Utilizing 3,3'-Diacetyldiphenyl Ether

Polycondensation is a form of step-growth polymerization where monomers combine to form polymers with the concurrent elimination of a small molecule, such as water. For this compound to be utilized in the most common polycondensation reactions, its acetyl groups often serve as starting points for derivatization into more traditionally reactive functionalities.

Aromatic poly(ether ketone)s (PEKs) are a class of high-performance thermoplastics known for their exceptional thermal and chemical resistance. While the direct polymerization of diacetyl monomers is not a conventional route for PEK synthesis, which typically involves electrophilic Friedel-Crafts reactions with diacid chlorides or nucleophilic substitution with dihalides, the acetyl groups of this compound offer a potential, albeit less explored, pathway.

One hypothetical route could involve an acid-catalyzed self-condensation reaction under specific conditions, where the acetyl group's methyl and carbonyl components react to form unsaturated ketone linkages (polyenones). More practically, the acetyl groups can be seen as precursors. For instance, they could be converted to α-haloketones, which could then participate in specific coupling reactions. However, the most established methods for creating PEK structures from ketone-functionalized monomers involve converting them into more reactive intermediates. A notable, though indirect, strategy involves the conversion of ketone groups into dithioketals. These dithioketal derivatives can then undergo exchange reactions with aliphatic diols to form novel poly(arylene ether ketal)s, which are amorphous, soluble, and can be hydrolyzed back to the polyketone. scispace.com

Polyimides (PIs) and poly(ether imides) (PEIs) are renowned for their outstanding thermal stability, mechanical strength, and dielectric properties. The synthesis of these polymers requires monomers containing amine and anhydride (B1165640) functionalities. This compound cannot act directly as a monomer for polyimide synthesis but is a valuable precursor for creating the necessary diamine monomer.

The conversion of the two acetyl groups into amine groups can be achieved through various multi-step synthetic sequences. One potential pathway involves the Willgerodt-Kindler reaction, which transforms an aryl ketone into a thioamide using sulfur and a secondary amine (like morpholine). organic-chemistry.orgwikipedia.orgresearchgate.net The resulting bis(thioamide) can then be hydrolyzed and further processed to yield a diamine. A more conventional route would be the conversion of the ketones to oximes, followed by a Beckmann rearrangement and subsequent hydrolysis to amines.

Once the corresponding 3,3'-diaminodiphenyl ether derivative is synthesized, it can undergo a standard two-step polycondensation reaction with an aromatic dianhydride, such as pyromellitic dianhydride (PMDA) or 4,4'-oxydiphthalic anhydride (ODPA). researchgate.net

Step 1: Poly(amic acid) Formation: The diamine and dianhydride are reacted at ambient temperature in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) to form a soluble poly(amic acid) precursor.

Step 2: Imidization: The poly(amic acid) is then converted into the final polyimide through thermal or chemical cyclodehydration, eliminating water to form the stable imide rings.

The resulting polyimides would incorporate the flexible diphenyl ether backbone, contributing to improved processability.

Similar to polyimides, the synthesis of polyesters and polyamides requires the derivatization of this compound into a dicarboxylic acid or diamine monomer.

For Polyamides: Using a diamine derivative synthesized as described above, polyamides can be formed by reaction with a dicarboxylic acid chloride (e.g., terephthaloyl chloride or isophthaloyl chloride) via low-temperature solution polycondensation.

For Polyesters: A more direct derivatization of this compound involves converting the acetyl groups into carboxylic acids. The haloform reaction is a highly effective method for this transformation, where a methyl ketone reacts with a halogen (e.g., bromine or iodine) in the presence of a base to yield a carboxylic acid and a haloform (e.g., bromoform (B151600) or iodoform). niscair.res.innih.gov This reaction would convert this compound into 3,3'-dicarboxydiphenyl ether.

This resulting diacid monomer can then be used to synthesize:

Polyesters: By reacting with a diol (e.g., ethylene (B1197577) glycol or bisphenol A) through high-temperature melt polycondensation or solution polymerization. nih.gov

Polyamides: By reacting with a diamine (e.g., 1,6-hexanediamine (B7767898) or 4,4'-oxydianiline) via direct polycondensation methods.

Design and Engineering of this compound-Based Polymers

The specific structure of the this compound monomer provides inherent features that can be used to engineer the properties of the final polymer.

The architecture of a polymer chain significantly impacts its macroscopic properties, including solubility, thermal characteristics (glass transition and melting temperatures), and mechanical performance. The structure of this compound has two key features that influence the resulting polymer morphology:

Flexible Ether Linkage: The oxygen bridge in the diphenyl ether unit introduces a "kink" in the monomer, imparting significant rotational freedom to the polymer backbone. This flexibility disrupts tight chain packing, which generally leads to lower crystallinity, improved solubility in organic solvents, and a lower glass transition temperature (Tg) compared to polymers with more rigid backbones. mdpi.com

Meta-Substitution Pattern: The 3,3'- (or meta) positioning of the functional groups is crucial. Unlike the linear and rigid geometry of para-substituted monomers (e.g., 4,4'-derivatives), the angled meta-linkage introduces a non-linearity into the polymer chain. libretexts.org This further inhibits crystallization and enhances solubility. researchgate.netrsc.org The combination of the ether linkage and meta-catenation results in polymers that are largely amorphous, making them more amenable to solution-based processing techniques. frontiersin.org

| Property | Polymer from meta-Substituted Monomer (e.g., 3,3'-Derivative) | Polymer from para-Substituted Monomer (e.g., 4,4'-Derivative) | Rationale |

| Crystallinity | Low to Amorphous | Semi-crystalline to Crystalline | The angled meta-linkage disrupts the linear chain packing required for crystallization. |

| Solubility | Generally Higher | Generally Lower | The less-ordered, amorphous structure allows solvent molecules to penetrate and solvate the polymer chains more easily. |

| Glass Transition Temp. (Tg) | Generally Lower | Generally Higher | The increased chain flexibility and less efficient packing in meta-linked polymers lower the energy required for segmental motion. |

| Melt Viscosity | Generally Lower | Generally Higher | Enhanced chain flexibility contributes to easier flow in the molten state. |

This table presents expected trends based on established structure-property relationships in polymer chemistry.

Achieving a target molecular weight is critical for obtaining desired mechanical and physical properties in a polymer. For polycondensation (step-growth) reactions involving derivatives of this compound, molecular weight is governed by several key factors. fiveable.me

The polymerization mechanism is a classic step-growth process, where dimers form first, then trimers, and so on, with a significant increase in molecular weight occurring only at very high degrees of conversion (>99%). youtube.com Precise control over the molecular weight can be achieved by:

Stoichiometric Control: The Carothers equation demonstrates that the number-average degree of polymerization (Xn) is highly sensitive to the stoichiometric ratio of the reacting functional groups. youtube.comwikipedia.org To obtain high molecular weight polymers, a precise 1:1 molar ratio of the comonomers (e.g., diamine and diacid) is essential. A slight excess of one monomer will limit the final molecular weight, producing oligomers with the same functional end-group. fiveable.me

Use of End-Capping Agents: The polymerization can be intentionally stopped at a desired molecular weight by adding a small, controlled amount of a monofunctional reactant (a "chain stopper"). This agent reacts with the growing chain ends, rendering them incapable of further reaction and thus controlling the final chain length. wikipedia.org

Reaction Conditions: Factors such as temperature, reaction time, and the efficient removal of small-molecule byproducts (like water) drive the polymerization equilibrium toward the formation of a high molecular weight polymer. In solid-state polymerization, a pre-polymer is heated under vacuum below its melting point to slowly increase the molecular weight by removing trapped byproducts. mdpi.com

Kinetic studies of these polymerizations would typically follow the disappearance of the functional groups over time to determine reaction rate constants and activation energies, providing insight into monomer reactivity and helping to optimize polymerization conditions for molecular weight control. kpi.ua

Block and Graft Copolymers Incorporating this compound Units

Block and graft copolymers are advanced materials that combine the properties of two or more different polymer chains within a single molecule, leading to unique morphologies and performance characteristics. The incorporation of this compound into such structures can be envisioned through several synthetic strategies that leverage the reactivity of its acetyl functionalities.

Potential Synthetic Routes for Block Copolymers:

The synthesis of block copolymers typically involves sequential polymerization methods. While this compound itself is not readily polymerizable through common chain-growth mechanisms, it can be chemically modified to create a macroinitiator. For instance, the acetyl groups could be reduced to hydroxyl groups, which can then be used to initiate the ring-opening polymerization of cyclic esters like caprolactone (B156226) or lactide, forming a poly(aryl ether ketone)-poly(ester) block copolymer.

Alternatively, the acetyl groups could undergo a haloform reaction to produce carboxylic acid functionalities. These can then be converted to acid chlorides or other active species to initiate the polymerization of a second monomer or to couple with a pre-existing polymer chain.

Strategies for Graft Copolymer Synthesis:

Graft copolymers feature a main polymer backbone with polymeric side chains. There are three primary methods for their synthesis: "grafting from," "grafting onto," and "grafting through".

In a "grafting from" approach, a poly(aryl ether ketone) backbone could be synthesized incorporating this compound. The acetyl groups along this backbone could then be transformed into polymerization initiation sites. For example, conversion to a brominated derivative would allow for atom transfer radical polymerization (ATRP) of vinyl monomers like styrene (B11656) or acrylates, resulting in a poly(aryl ether ketone)-graft-poly(vinyl) copolymer.

The "grafting onto" method would involve the synthesis of a poly(aryl ether ketone) with pendant acetyl groups and separate, pre-formed polymer chains with reactive end groups that can couple with the acetyl functionality.

In the "grafting through" technique, this compound would first be modified to contain a polymerizable group, such as a vinyl or norbornene moiety, attached to one of the acetyl groups. This functionalized monomer could then be copolymerized with other monomers to form a graft copolymer directly.

High-Performance Polymer Systems Derived from this compound

Poly(aryl ether ketone)s (PAEKs) are a family of high-performance thermoplastics renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. Prominent members of this family include poly(ether ether ketone) (PEEK) and poly(ether ketone ketone) (PEKK). wikipedia.org The properties of these polymers are highly dependent on the structure of the monomers used in their synthesis.

The incorporation of this compound as a comonomer in the synthesis of PAEKs could significantly influence the final properties of the material. The meta-substitution of the acetyl groups would introduce a kink in the polymer backbone, disrupting the regular chain packing and potentially reducing the degree of crystallinity. This can lead to a lower melting point and improved processability, albeit possibly at the expense of some solvent resistance.

The acetyl groups themselves introduce polarity and potential sites for crosslinking or post-polymerization modification. For instance, the ketone linkages in the polymer backbone could be targeted for crosslinking reactions to enhance the thermal and mechanical properties of the final material.

The following tables provide representative properties of well-characterized high-performance PAEKs, which can serve as a benchmark for the potential performance of polymers derived from this compound.

| Property | PEEK (Polyether Ether Ketone) | PEKK (Polyether Ketone Ketone) |

| Thermal Properties | ||

| Glass Transition Temperature (Tg) | 143 °C wikipedia.org | 162 °C wikipedia.org |

| Melting Temperature (Tm) | 343 °C wikipedia.org | Varies with T/I ratio (305-360 °C) |

| Continuous Service Temperature | Up to 250 °C specialchem.com | > 250 °C |

| Thermal Conductivity | 0.25 W/(m·K) wikipedia.org | ~0.25 W/(m·K) |

| Mechanical Properties | ||

| Tensile Strength | 90–100 MPa wikipedia.org | 88–112 MPa |

| Young's Modulus | 3.6 GPa wikipedia.org | 3.8–4.4 GPa |

| Elongation at Break | 50% wikipedia.org | 20–40% |

| Flexural Modulus | 4.1 GPa | 4.0–4.8 GPa |

| Physical Properties | ||

| Density | 1.32 g/cm³ wikipedia.org | 1.30 g/cm³ |

| Water Absorption (24h) | < 0.5% | < 0.4% |

| Chemical Resistance | Excellent | Excellent |

| Monomer Structure | Polymer Type | Key Property Modifications |

| Diphenyl ether + Terephthaloyl chloride | PEKK (100% para-isomer) | High crystallinity, high melting point, lower solubility |

| Diphenyl ether + Isophthaloyl chloride | PEKK (100% meta-isomer) | Amorphous, lower Tg, improved solubility |

| Diphenyl ether + Terephthaloyl/Isophthaloyl chloride mix | PEKK Copolymer | Tunable crystallinity and melting point |

| Substituted Diphenyl Ethers | Modified PAEKs | Introduction of specific functionalities, altered processability |

The data presented in these tables highlight the versatility of the PAEK family and the significant impact that monomer selection has on the final properties of the polymer. The hypothetical incorporation of this compound would likely result in a PAEK with a unique combination of properties, potentially offering a balance between high performance and enhanced processability. Further research and experimental validation are necessary to fully elucidate the potential of this promising monomer in the field of advanced polymer chemistry.

Coordination Chemistry of 3,3 Diacetyldiphenyl Ether and Its Metal Complexes

Catalytic Applications of 3,3'-Diacetyldiphenyl Ether Metal Complexes

Further research in the field of coordination chemistry may, in the future, explore the potential of this compound as a ligand, at which point such an article could be composed.

Advanced Spectroscopic and Analytical Characterization of 3,3 Diacetyldiphenyl Ether

X-ray Crystallography for Single Crystal Structure Determination of 3,3'-Diacetyldiphenyl Ether Derivatives

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a crystalline solid at the atomic level. For novel derivatives of this compound, obtaining a single crystal of suitable quality is the first and often most challenging step. Once a crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

While specific crystallographic data for this compound itself or its closely related derivatives are not widely available in the public domain, the analysis of a hypothetical derivative serves to illustrate the type of information that would be obtained. The crystallographic analysis would provide precise bond lengths, bond angles, and torsion angles, revealing the conformation of the molecule in the solid state. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing.

Illustrative Crystallographic Data for a Hypothetical this compound Derivative:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| α (°) | 90 |

| β (°) | 105.21 |

| γ (°) | 90 |

| Volume (ų) | 1324.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.352 |

| R-factor (%) | 4.5 |

Note: The data in this table is illustrative for a hypothetical derivative and not actual experimental data for this compound.

The refinement of the crystal structure would confirm the connectivity of the atoms and provide insights into the planarity of the phenyl rings and the orientation of the acetyl groups. This structural information is fundamental for structure-activity relationship (SAR) studies and for the rational design of new materials or molecules with desired properties.

Advanced Chromatographic Techniques (e.g., GC-MS, HPLC-MS) for Purity Assessment and Mixture Analysis

Advanced chromatographic techniques are indispensable for determining the purity of this compound and for the analysis of complex mixtures in which it may be a component. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are powerful hyphenated techniques that combine the separation capabilities of chromatography with the detection and identification power of mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is particularly suitable for the analysis of volatile and thermally stable compounds like this compound. In this technique, the sample is vaporized and injected into a gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase of the column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z).

The resulting mass spectrum provides a molecular fingerprint of the compound, allowing for its unambiguous identification. The retention time from the gas chromatograph and the mass spectrum together provide a high degree of confidence in the identification and quantification of the analyte. For purity assessment, the area of the main peak corresponding to this compound is compared to the total area of all peaks in the chromatogram.

Illustrative GC-MS Parameters for the Analysis of Aromatic Ketones:

| Parameter | Condition |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Injection Mode | Splitless |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 10 min |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-550 amu |

Note: This table presents typical parameters for the analysis of compounds similar in structure to this compound and is for illustrative purposes.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):

HPLC-MS is a versatile technique used for the separation, identification, and quantification of a wide range of compounds, including those that are non-volatile or thermally labile. In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases.

The eluent from the HPLC column is introduced into the mass spectrometer, typically through an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. HPLC-MS is highly sensitive and selective, making it an excellent tool for determining the purity of this compound and for identifying and quantifying impurities, even at trace levels.

Illustrative HPLC-MS Parameters for Purity Assessment:

| Parameter | Condition |

| HPLC Column | C18 reverse-phase (150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid |

| Gradient | 50% B to 95% B over 20 minutes |

| Flow Rate | 0.8 mL/min |

| MS Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Mass Range | 100-1000 m/z |

Note: This table provides representative conditions for the HPLC-MS analysis of aromatic compounds and is intended for illustrative purposes.

The combination of these advanced chromatographic and spectroscopic techniques provides a comprehensive analytical workflow for the characterization of this compound, ensuring its structural integrity and purity for any subsequent application.

Computational Chemistry and Theoretical Investigations of 3,3 Diacetyldiphenyl Ether

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity of 3,3'-Diacetyldiphenyl Ether

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, vibrational frequencies, and electronic properties with high accuracy. For this compound, DFT calculations can elucidate the interplay between the diphenyl ether backbone and the electron-withdrawing acetyl substituents.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. youtube.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl rings and the ether oxygen atom, which possess lone pairs of electrons. Conversely, the LUMO is anticipated to be centered on the acetyl groups, particularly the carbonyl carbons, due to their electrophilic nature. The presence of the electron-withdrawing acetyl groups is predicted to lower the energy of both the HOMO and LUMO compared to unsubstituted diphenyl ether, likely resulting in a modified HOMO-LUMO gap.

DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to compute these orbital energies and visualize their distributions. researchgate.net The resulting data provides insights into the molecule's susceptibility to nucleophilic and electrophilic attack. The regions of highest HOMO density indicate the most probable sites for electrophilic attack, whereas the regions of highest LUMO density are the most susceptible to nucleophilic attack.

Table 8.1: Predicted FMO Properties of this compound

| Parameter | Predicted Value | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Energy difference indicating chemical stability. |

| Ionization Potential (I) | 6.5 eV | Approximated as -EHOMO. |

| Electron Affinity (A) | 1.8 eV | Approximated as -ELUMO. |

| Chemical Hardness (η) | 2.35 eV | Calculated as (I - A) / 2. |

| Electrophilicity Index (ω) | 1.76 eV | Calculated as (I + A)2 / (8η). |

Note: The values in this table are representative examples derived from DFT studies on analogous aromatic ketones and ethers and are intended to illustrate the expected output of such a calculation.

DFT calculations are a reliable tool for predicting the vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra of molecules. researchgate.netnih.gov By computing the second derivatives of the energy with respect to atomic displacements, one can obtain the harmonic vibrational frequencies. nih.gov These theoretical frequencies are often scaled by an empirical factor to account for anharmonicity and achieve better agreement with experimental data.

For this compound, key vibrational modes would include the C=O stretching of the acetyl groups, typically expected in the 1680-1700 cm⁻¹ region. Other significant vibrations would be the C-O-C asymmetric and symmetric stretches of the ether linkage, and various C-H and C=C stretching and bending modes of the aromatic rings.

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. acs.org The calculations would provide theoretical chemical shifts for each unique proton and carbon atom in the molecule. These predictions are invaluable for assigning experimental spectra and confirming the molecular structure. Discrepancies between calculated and experimental shifts can often reveal specific conformational or solvent effects.

Table 8.2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Expected Intensity |

| Carbonyl (C=O) Stretch | 1685 | Strong (IR) |

| Aromatic (C=C) Stretch | 1580 - 1600 | Medium-Strong |

| Asymmetric C-O-C Stretch | 1245 | Strong (IR) |

| Symmetric C-O-C Stretch | 1040 | Medium (Raman) |

| Aromatic C-H Bend | 750 - 850 | Strong |

Note: These frequencies are based on typical values for aromatic ketones and diphenyl ethers from computational studies.

Molecular Dynamics (MD) Simulations of this compound and its Polymeric Systems

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes, intermolecular interactions, and the bulk properties of materials.

The this compound molecule possesses significant conformational flexibility due to the rotation around the C-O-C ether bonds and the C-C bonds connecting the acetyl groups to the phenyl rings. MD simulations can explore the potential energy surface of the molecule to identify low-energy conformers and the barriers to their interconversion. nih.gov Key parameters to analyze include the dihedral angles between the phenyl rings and the C-O-C plane. Studies on diphenyl ether itself have shown that it adopts a non-planar, "twisted" conformation. electronicsandbooks.com

MD simulations in a solvent box (e.g., water or an organic solvent) can also reveal how intermolecular forces, such as van der Waals interactions and potential weak hydrogen bonds involving the carbonyl oxygens, influence the molecule's behavior and aggregation tendencies. nih.govdovepress.com Analysis of the radial distribution function (RDF) can quantify the probability of finding neighboring molecules at a certain distance, providing insight into the local molecular packing and solvent structure.

If this compound were used as a monomer to synthesize a polymer, for instance, a polyetherketone, MD simulations would be essential for predicting the material's properties. Such simulations are routinely performed for analogous polymers like Poly(ether ether ketone) (PEEK). mdpi.comresearchgate.netmdpi.com

By constructing an amorphous cell of polymer chains, MD simulations can predict macroscopic properties such as density and the glass transition temperature (Tg). The Tg can be identified by simulating a cooling process and observing the change in the slope of the density-versus-temperature plot. mdpi.com

Furthermore, these simulations provide detailed information on polymer chain dynamics. The radius of gyration gives a measure of the size and shape of individual polymer chains. mdpi.com Analysis of chain mobility and segmental relaxations helps in understanding the mechanical and thermal properties of the material. For semi-crystalline polymers, MD can also be used to study the process of crystallization and the morphology of the resulting crystalline and amorphous domains. mdpi.comdntb.gov.ua

Reaction Pathway Elucidation and Transition State Analysis for this compound Transformations

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. acs.org For this compound, several transformations could be studied.

One important reaction is the cleavage of the ether bond, which typically requires harsh conditions with strong acids like HBr or HI. masterorganicchemistry.com DFT calculations can be used to model the reaction pathway, starting from the protonation of the ether oxygen. The subsequent step could proceed via an SN1 or SN2 mechanism depending on the stability of potential carbocation intermediates. By locating the transition state structure for each possible pathway, the activation energy barrier can be calculated, providing a quantitative prediction of the reaction rate and mechanism. Studies on the cleavage of anisole (B1667542) have shown that such calculations can effectively map out the free energy profile of the reaction.

Another area of interest would be reactions involving the acetyl groups, such as oxidation, reduction, or condensation reactions. For example, the mechanism of a Baeyer-Villiger oxidation could be elucidated. DFT calculations would identify the transition state for the rearrangement step, helping to explain the reaction's regioselectivity and kinetics. By comparing the energy barriers for different pathways, chemists can predict the most likely reaction products under specific conditions. rsc.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches to this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are powerful computational tools used in medicinal and agricultural chemistry to correlate the chemical structure of compounds with their biological activities. These methodologies are instrumental in the rational design of novel molecules with enhanced potency and desired properties. While specific QSAR studies on this compound are not extensively documented in publicly available literature, the principles can be readily applied to its derivatives to explore potential biological activities, such as antimicrobial, herbicidal, or anticancer effects, which have been reported for other diaryl ether compounds. nih.gov This section will, therefore, outline the theoretical application of QSAR and cheminformatics to a hypothetical series of this compound derivatives.

The fundamental concept of QSAR is that the biological activity of a compound is a function of its physicochemical properties and structural features. By developing a mathematical model that describes this relationship, the activity of new, unsynthesized compounds can be predicted.